POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

Catalog No.
S1822487
CAS No.
184431-56-9
M.F
C41H74N10O11S
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

CAS Number

184431-56-9

Product Name

POLY((M-PHENYLENEVINYLENE)-CO-(2 5-DIOC

Molecular Formula

C41H74N10O11S

Molecular Weight

0

Poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) is a conjugated polymer notable for its unique optical and electronic properties. This compound is a copolymer formed from two distinct monomers: m-phenylenevinylene and 2,5-dioctyloxy-p-phenylenevinylene. The incorporation of dioctyloxy side chains enhances solubility and processability, making it suitable for various applications in organic electronics, such as light-emitting diodes and solar cells. The polymer exhibits strong luminescence due to its conjugated structure, which facilitates efficient charge transport and exciton generation .

Horner–Emmons condensation and Wittig condensation.

  • Horner–Emmons Condensation: This reaction involves the formation of vinylene bonds through the reaction of phosphonate esters with aldehydes, leading to a predominance of trans-configured vinylene units in the polymer backbone.
  • Wittig Condensation: In this method, aldehydes react with phosphonium ylides to form alkenes. The resulting polymer exhibits different spectral characteristics compared to those synthesized via Horner–Emmons due to variations in the cis/trans ratio of the vinylene bonds .

Both methods yield polymers with distinct optical properties, influenced by the configuration of the vinylene linkages.

The synthesis of poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) can be achieved through several methods:

  • Horner–Emmons Reaction: This method is preferred for its ability to produce polymers with higher trans content.
  • Wittig Reaction: This alternative approach allows for the synthesis of polymers with varying configurations depending on the reaction conditions.
  • Electropolymerization: An advanced technique that enables the deposition of thin films of the polymer on electrodes, enhancing its application in electronic devices .

These methods can be tailored to achieve desired molecular weights and structural properties.

Poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) has a range of applications due to its optoelectronic properties:

  • Organic Light Emitting Diodes (OLEDs): The polymer's luminescent properties make it suitable for use in OLEDs, where it contributes to light emission.
  • Solar Cells: Its ability to transport charges efficiently allows it to be used in organic photovoltaic devices.
  • Sensors: The polymer can be employed in sensors due to its interaction with various analytes, providing fluorescence-based detection methods .

Interaction studies involving poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) focus on its behavior in biological systems and its interactions with other materials:

  • Fluorescence Quenching: The polymer can exhibit changes in fluorescence when interacting with biomolecules or ions, which is useful for sensor applications.
  • Complex Formation: Studies have shown that the polymer can form complexes with DNA and proteins, affecting its emission properties and potential use in bioconjugation .

Several compounds share structural similarities with poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene), each exhibiting unique properties:

Compound NameStructureNotable Properties
Poly(phenylenevinylene)Simple phenyl groupsHigh luminescence but lower solubility
Poly(3-hexylthiophene)Thiophene unitsExcellent charge transport; widely used in organic photovoltaics
PolyfluoreneFluorene unitsStrong photoluminescence; used in OLEDs

The uniqueness of poly(m-phenylenevinylene-co-2,5-dioctyloxy-p-phenylenevinylene) lies in its combination of high luminescence and enhanced solubility due to the dioctyloxy side chains, making it particularly suitable for applications requiring both optical performance and processability .

10,000 - 40,000 [3]2.0 - 3.0 [3]Monomer stoichiometry, reaction conditionsWittig Condensation5,000 - 10,000 [15]1.5 - 2.5 [15]Monomer purity, reaction conditionsStille Cross-Coupling46,000 - 65,000 [21]1.5 - 2.5 [21]Catalyst system, reaction conditionsROMP10,000 - 100,000 [24]1.1 - 1.5 [24]Monomer-to-catalyst ratio, living polymerization

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for characterizing the structural features and purity of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)). The proton Nuclear Magnetic Resonance spectra of this copolymer exhibit characteristic resonances that provide detailed information about the polymer backbone and side chain structure [1] [2].

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays signals at approximately 7.41 parts per million and 7.23 parts per million, corresponding to aromatic protons and trans-vinylene protons in the conjugated system, respectively [1]. These signals confirm the presence of the conjugated phenylenevinylene backbone structure. The absence of dialdehyde proton resonances around 10.50 parts per million indicates complete polymerization and absence of unreacted monomer species [1].

In the aliphatic region, the spectrum reveals characteristic peaks for the octyloxy side chains. The alpha-methylene protons adjacent to the oxygen atoms appear at 2.77 parts per million, while the beta-methylene protons are observed in the range of 1.62-1.72 parts per million [1]. The terminal methyl groups of the octyl chains produce signals at 0.82-0.87 parts per million [1]. Importantly, no saturated defects are observed at approximately 3.1 parts per million, indicating the absence of structural irregularities in the polymer backbone [1].

The integration ratios of these proton Nuclear Magnetic Resonance signals provide quantitative information about the copolymer composition and confirm the expected molecular structure. The solvent choice significantly influences the spectral resolution, with deuterated chloroform and deuterated tetrahydrofuran being commonly employed for optimal signal separation [1] [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about the carbon framework of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)). The Carbon-13 Nuclear Magnetic Resonance spectrum displays distinct resonances for both the aromatic and aliphatic carbon atoms, enabling detailed characterization of the polymer microstructure [1] [4].

In the aromatic region, carbon resonances appear at 140.6 parts per million, 128.8 parts per million, 126.0 parts per million, and 122.5 parts per million, corresponding to different aromatic carbon environments within the meta and para-phenylenevinylene units [1]. These chemical shifts reflect the electronic environment variations caused by the different substitution patterns and conjugation effects within the copolymer backbone.

The aliphatic carbon signals provide detailed information about the octyloxy side chains. The terminal methyl carbons resonate at 14.1 parts per million, while the methylene carbons of the octyl chains appear as multiple overlapping signals between 23.2 and 32.4 parts per million [1]. The alpha-carbon adjacent to the oxygen atom shows a characteristic downfield shift due to the electron-withdrawing effect of the oxygen atom.

Carbon-13 Nuclear Magnetic Resonance analysis enables determination of the tacticity and sequence distribution within the copolymer structure [5] [6]. The technique proves particularly valuable for quantitative compositional analysis, as the integration of Carbon-13 signals directly correlates with the number of carbon atoms in each structural unit. However, considerations must be made for differential relaxation times and nuclear Overhauser enhancement effects to ensure accurate quantitative measurements [5].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy provides critical information about the electronic structure and optical properties of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)). The polymer exhibits characteristic absorption features that reflect its conjugated nature and electronic band structure [7] [3] [8].

The primary absorption maximum occurs at 402 nanometers in chloroform solution, corresponding to the fundamental π-π* transition of the conjugated phenylenevinylene backbone [7] [3]. This absorption wavelength is characteristic of the extended conjugation length and reflects the electronic delocalization within the polymer structure. The polymer demonstrates excellent solubility in chloroform at concentrations up to 2 weight percent, enabling detailed solution-phase spectroscopic analysis [7].

The absorption spectrum reveals additional features at shorter wavelengths, including a secondary absorption band around 335 nanometers [8]. These higher-energy transitions correspond to electronic excitations between different molecular orbital levels within the conjugated system. The presence of multiple absorption bands indicates the complex electronic structure resulting from the copolymer composition and the varying degrees of conjugation [8].

Comparative analysis with related phenylenevinylene polymers demonstrates the influence of the meta-linkages on the optical properties. The incorporation of meta-phenylenevinylene units introduces controlled breaks in the conjugation, leading to blue-shifted absorption compared to fully conjugated para-phenylenevinylene homopolymers [8]. This structural feature enables tuning of the optical band gap through control of the copolymer composition.

The optical band gap, determined from the absorption edge, provides fundamental information about the electronic structure and potential applications in optoelectronic devices [9]. Temperature-dependent measurements reveal the thermal stability of the electronic properties and provide insights into conformational changes that may occur upon heating [9].

Gel Permeation Chromatography

Gel permeation chromatography represents the gold standard analytical technique for determining the molecular weight characteristics and molecular weight distribution of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)). This size exclusion chromatography method separates polymer molecules based on their hydrodynamic volume in solution, providing detailed information about the molecular weight parameters [10] [11].

The number-average molecular weight and weight-average molecular weight values obtained through gel permeation chromatography analysis provide fundamental characterization data for the copolymer [10]. Typical molecular weights for poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)) synthesized through controlled polymerization methods range from 10^4 to 10^6 grams per mole [12] [13]. The polydispersity index, calculated as the ratio of weight-average molecular weight to number-average molecular weight, indicates the breadth of the molecular weight distribution [10].

Calibration of the gel permeation chromatography system typically employs polystyrene standards, though corrections may be necessary due to differences in hydrodynamic volume between the polystyrene standards and the phenylenevinylene copolymer [11]. The choice of eluent solvent significantly influences the analysis, with tetrahydrofuran being commonly employed for its good solvating properties for both the polymer and the column packing material [1] [13].

The molecular weight distribution curve obtained from gel permeation chromatography analysis provides insights into the polymerization mechanism and reaction conditions [10]. Narrow molecular weight distributions indicate controlled polymerization conditions, while broader distributions may suggest the presence of side reactions or incomplete conversion [10]. Peak analysis can reveal the presence of low molecular weight oligomers or high molecular weight aggregates that may affect the material properties.

Wide Angle X-Ray Scattering

Wide Angle X-Ray Scattering analysis provides detailed information about the crystalline structure and molecular packing of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)) in the solid state. This technique enables characterization of the degree of crystallinity, crystallite size, and preferred orientation within polymer films and bulk samples [14] [15].

The polymer exhibits significant crystallinity despite the presence of meta-linkages that introduce structural irregularities [7]. Wide Angle X-Ray Scattering diffraction patterns reveal distinct Bragg reflections corresponding to ordered molecular arrangements within the crystalline regions [16] [17]. The diffraction peaks provide information about the interchain spacing and the organization of the polymer chains within the crystalline domains.

Analysis of the crystalline reflections indicates a complex crystal structure with multiple lattice spacings [18] [16]. The primary reflections correspond to the intermolecular packing distance between adjacent polymer chains, while higher-order reflections provide information about the chain periodicity and conformational order [16]. The presence of the bulky octyloxy side chains influences the packing arrangement and creates additional complexity in the diffraction pattern.

The degree of crystallinity can be quantitatively determined by analyzing the relative intensities of the crystalline peaks and the amorphous halo [19] [20]. Deconvolution of the Wide Angle X-Ray Scattering pattern into crystalline and amorphous components enables calculation of the crystalline fraction, which typically ranges from 15 to 40 percent depending on the processing conditions and thermal history [20].

The crystallite size can be estimated from the peak width using the Scherrer equation, providing information about the dimensions of the ordered domains [21]. Processing conditions such as annealing temperature and cooling rate significantly influence the crystalline structure and the resulting mechanical and electronic properties [16].

Atomic Force Microscopy

Atomic Force Microscopy provides high-resolution surface characterization of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)) films and enables investigation of the polymer morphology at the nanoscale level. This technique offers simultaneous topographical and mechanical property mapping with nanometer spatial resolution [22] [23].

The surface morphology of spin-cast films reveals detailed information about the polymer organization and phase separation behavior [24] [25]. Atomic Force Microscopy imaging in tapping mode enables non-destructive characterization of the surface topography while minimizing tip-induced sample damage [22]. The height images provide quantitative measurements of surface roughness and feature dimensions.

Phase imaging capabilities of Atomic Force Microscopy enable differentiation between regions of different mechanical properties or chemical composition [22]. In the case of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)), phase contrast can reveal the distribution of crystalline and amorphous regions or identify phase separation between different copolymer segments [24].

The surface roughness measurements obtained through Atomic Force Microscopy analysis provide important information for applications in electronic devices where surface uniformity affects device performance [25]. Root mean square roughness values typically range from 0.2 to 2.0 nanometers for optimally processed films [25]. The roughness depends strongly on processing parameters such as solvent choice, spin-coating conditions, and post-deposition annealing treatments.

Mechanical property mapping using force modulation techniques enables determination of local elastic modulus variations across the sample surface [26]. These measurements provide insights into the mechanical heterogeneity and can identify regions of different crystallinity or chain orientation [23].

Transmission Electron Microscopy

Transmission Electron Microscopy serves as a powerful technique for investigating the internal morphology and structural organization of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)) at the nanoscale level. This high-resolution imaging method enables visualization of crystalline domains, phase separation, and structural defects within the polymer matrix [27] [25].

Sample preparation for Transmission Electron Microscopy analysis requires careful consideration to preserve the polymer morphology while achieving the necessary electron transparency [25]. Ultrathin sections with thicknesses of 50-100 nanometers are typically prepared using ultramicrotomy with diamond knives [25]. The sections are deposited on copper grids for analysis in the electron microscope.

Bright-field Transmission Electron Microscopy imaging reveals the distribution of electron density within the polymer sample, enabling identification of crystalline and amorphous regions [25] [28]. The crystalline domains appear as darker regions due to increased electron scattering, while amorphous areas show lower contrast [25]. The size and distribution of these domains provide information about the polymer microstructure and processing history.

Selected area electron diffraction patterns obtained during Transmission Electron Microscopy analysis provide crystallographic information about the ordered regions [28]. The diffraction spots or rings correspond to specific crystalline reflections and enable identification of the crystal structure and preferred orientation [28]. The degree of crystallinity can be assessed from the sharpness and intensity of the diffraction features.

High-resolution Transmission Electron Microscopy imaging can resolve individual polymer chains and provide direct visualization of the molecular packing arrangement [29]. This level of detail enables investigation of chain folding, defect structures, and interfacial phenomena that influence the material properties [30]. The combination of imaging and diffraction techniques provides comprehensive characterization of the polymer microstructure.

Dynamic Light Scattering

Dynamic Light Scattering represents a fundamental technique for characterizing the solution behavior and aggregation properties of poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)) in various solvents. This method analyzes the temporal fluctuations in scattered light intensity to determine particle size distributions and diffusion coefficients [31] [32].

The technique operates by measuring the Brownian motion of polymer molecules or aggregates in solution [31] [33]. Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light intensity [33] [34]. The autocorrelation function analysis of these intensity fluctuations enables calculation of the diffusion coefficient using established mathematical algorithms [32].

Application of the Stokes-Einstein equation converts the measured diffusion coefficients to hydrodynamic diameters, providing quantitative size information [31] [33]. For poly((meta-phenylenevinylene)-co-(2,5-dioctoxy-para-phenylenevinylene)), the hydrodynamic diameter reflects both the molecular dimensions and the solvation layer surrounding the polymer chains [35].

The polymer exhibits different aggregation behavior depending on the solvent quality and concentration [36] [37]. In good solvents such as chloroform or tetrahydrofuran, individual polymer chains or small aggregates are observed [36]. Poor solvents may induce larger aggregate formation, which can be monitored through Dynamic Light Scattering measurements [35].

Dates

Last modified: 08-15-2023

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